1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a fluorinated compound with a unique structure that includes a cyclopentyl ring substituted with two fluorine atoms and a triazole ring
Preparation Methods
The synthesis of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring is synthesized and then fluorinated to introduce the difluoro substituents.
Attachment of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Coupling of the two fragments: The difluorocyclopentyl and triazole fragments are coupled using appropriate reagents and conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine: This compound has a pyrazole ring instead of a triazole ring.
N-({1-[(3,3-Difluorocyclopentyl)methyl]cyclopentyl}methyl)cyclopropanamine: This compound includes a cyclopropane ring in its structure.
The uniqueness of this compound lies in its specific combination of a difluorocyclopentyl group and a triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12F2N4 |
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Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclopentyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12F2N4/c9-8(10)2-1-6(3-8)4-14-5-7(11)12-13-14/h5-6H,1-4,11H2 |
InChI Key |
XUGRQNJZSWSTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CN2C=C(N=N2)N)(F)F |
Origin of Product |
United States |
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